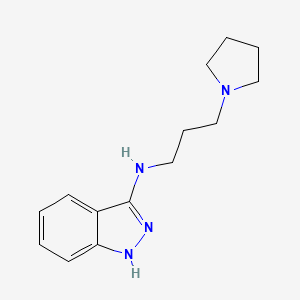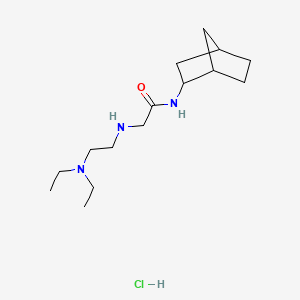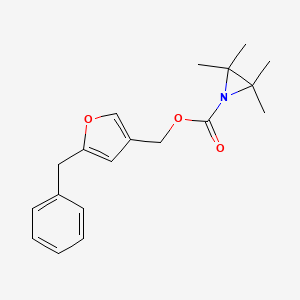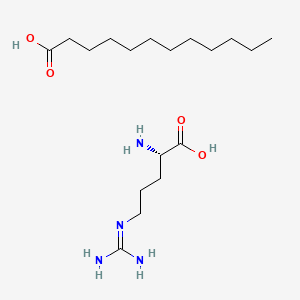
Arginine laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine laurate is a compound formed by the combination of the amino acid arginine and lauric acid. It is known for its surfactant properties and is used in various applications, including food preservation and pharmaceuticals. The compound is recognized for its antimicrobial activity and low toxicity, making it a valuable ingredient in many formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arginine laurate can be synthesized through the esterification of arginine with lauric acid. The process typically involves the use of ethanol as a solvent and a catalyst to facilitate the reaction. The esterification reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting arginine with lauroyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Arginine laurate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include arginine, lauric acid, and various oxidized or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Arginine laurate has a wide range of applications in scientific research:
Mecanismo De Acción
The antimicrobial activity of arginine laurate is primarily due to its ability to disrupt microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the microbial membrane, leading to membrane destabilization and cell death . The compound also interferes with intracellular processes, further enhancing its antimicrobial efficacy .
Comparación Con Compuestos Similares
Ethyl lauroyl arginate: Similar to arginine laurate, this compound is used as a food preservative and has antimicrobial properties.
Arginine oleate: Another arginine-based surfactant, used in similar applications but with different fatty acid components.
Arginine octanoate: Similar in structure but with a shorter fatty acid chain, leading to different physicochemical properties.
Uniqueness: this compound stands out due to its specific combination of arginine and lauric acid, which provides a unique balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Propiedades
Número CAS |
3036-13-3 |
|---|---|
Fórmula molecular |
C18H38N4O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-4(5(11)12)2-1-3-10-6(8)9/h2-11H2,1H3,(H,13,14);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clave InChI |
WYLYIWCGKHBHJW-VWMHFEHESA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
CCCCCCCCCCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




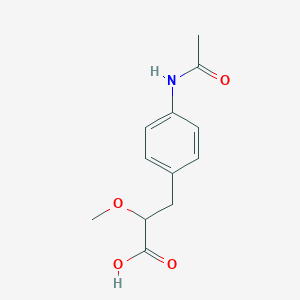
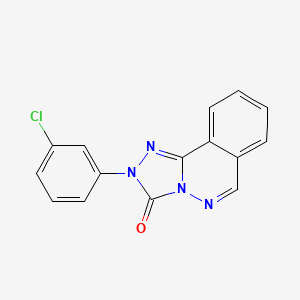
![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
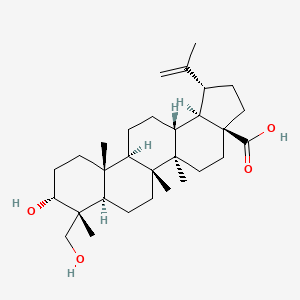
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)



